Cas no 958646-68-9 (2-Bromo-5-hydroxyphenylboronic acid)

2-Bromo-5-hydroxyphenylboronic acid is a versatile boronic acid derivative used primarily in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The presence of both bromo and hydroxyl substituents enhances its reactivity and selectivity in palladium-catalyzed transformations, making it valuable in pharmaceutical and material science applications. The boronic acid moiety facilitates efficient carbon-carbon bond formation, while the hydroxyl group allows for further functionalization or coordination. This compound exhibits good stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its dual functionality makes it a useful intermediate for constructing advanced organic frameworks, particularly in medicinal chemistry and polymer research.
2-Bromo-5-hydroxyphenylboronic acid structure
958646-68-9 structure
Product name:2-Bromo-5-hydroxyphenylboronic acid
CAS No:958646-68-9
MF:C6H6BBrO3
Molecular Weight:216.825041294098
MDL:MFCD24727415
CID:5070962

2-Bromo-5-hydroxyphenylboronic acid 化学的及び物理的性質

名前と識別子

    • 2-BROMO-5-HYDROXYPHENYLBORONIC ACID
    • (2-bromo-5-hydroxyphenyl)boronic acid
    • 2-Bromo-5-hydroxyphenylboronic acid
    • MDL: MFCD24727415
    • インチ: 1S/C6H6BBrO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H
    • InChIKey: QKJBDSZGWFHRBP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1B(O)O)O

計算された属性

  • 精确分子量: 215.95934 g/mol
  • 同位素质量: 215.95934 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.7
  • 分子量: 216.83

2-Bromo-5-hydroxyphenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB515811-1g
2-Bromo-5-hydroxyphenylboronic acid; .
958646-68-9
1g
€835.40 2025-03-19
abcr
AB515811-1 g
2-Bromo-5-hydroxyphenylboronic acid
958646-68-9
1g
€1,034.20 2023-04-17
Aaron
AR01X8ER-500mg
(2-Bromo-5-hydroxyphenyl)boronic acid
958646-68-9 95%
500mg
$586.00 2025-02-12
abcr
AB515811-250mg
2-Bromo-5-hydroxyphenylboronic acid; .
958646-68-9
250mg
€443.80 2025-03-19
abcr
AB515811-500mg
2-Bromo-5-hydroxyphenylboronic acid; .
958646-68-9
500mg
€611.20 2025-03-19
Aaron
AR01X8ER-250mg
(2-Bromo-5-hydroxyphenyl)boronic acid
958646-68-9 95%
250mg
$516.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1259859-500mg
2-Bromo-5-hydroxyphenylboronic acid
958646-68-9 98%
500mg
¥6037.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1259859-1g
2-Bromo-5-hydroxyphenylboronic acid
958646-68-9 98%
1g
¥8042.00 2024-04-23
Ambeed
A520580-1g
(2-Bromo-5-hydroxyphenyl)boronic acid
958646-68-9 98%
1g
$767.0 2024-04-16
abcr
AB515811-500 mg
2-Bromo-5-hydroxyphenylboronic acid
958646-68-9
500MG
€752.80 2023-04-17

2-Bromo-5-hydroxyphenylboronic acid 関連文献

2-Bromo-5-hydroxyphenylboronic acidに関する追加情報

2-Bromo-5-hydroxyphenylboronic Acid (CAS No. 958646-68-9): An Overview and Recent Advances

2-Bromo-5-hydroxyphenylboronic acid (CAS No. 958646-68-9) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromo and hydroxy substituents on a phenyl ring, along with a boronic acid functional group, which collectively contribute to its reactivity and utility in synthetic transformations.

The structure of 2-bromo-5-hydroxyphenylboronic acid consists of a benzene ring with a bromine atom at the 2-position and a hydroxyl group at the 5-position. The boronic acid moiety is attached to the phenyl ring, providing the compound with its distinctive reactivity. The presence of these functional groups makes it an attractive building block for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Recent research has highlighted the potential of 2-bromo-5-hydroxyphenylboronic acid in the development of new therapeutic agents. For instance, studies have shown that this compound can be used as a key intermediate in the synthesis of bioactive molecules with anti-inflammatory and anti-cancer properties. One notable example is its use in the synthesis of flavonoids, which are known for their antioxidant and anti-inflammatory activities. The ability to introduce specific functional groups through Suzuki-Miyaura coupling reactions allows for the fine-tuning of these bioactive molecules, enhancing their therapeutic potential.

In addition to its applications in medicinal chemistry, 2-bromo-5-hydroxyphenylboronic acid has also found use in materials science. The boronic acid group can form stable complexes with diols, making it useful in the preparation of hydrogels and other polymeric materials. These materials have applications in drug delivery systems, tissue engineering, and environmental remediation. The tunable properties of these materials can be optimized by varying the structure of the boronic acid-containing monomers, such as 2-bromo-5-hydroxyphenylboronic acid.

The synthesis of 2-bromo-5-hydroxyphenylboronic acid typically involves several steps. One common approach is to start with 2-bromo-5-hydroxybenzene and convert it into the corresponding boronic acid through a series of reactions, including boronation and purification steps. The choice of reagents and conditions can significantly impact the yield and purity of the final product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound, reducing both cost and waste.

From a safety perspective, 2-bromo-5-hydroxyphenylboronic acid should be handled with care due to its reactivity and potential for forming unstable intermediates during chemical reactions. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored under appropriate conditions to prevent degradation or contamination.

In conclusion, 2-bromo-5-hydroxyphenylboronic acid (CAS No. 958646-68-9) is a valuable compound with a wide range of applications in medicinal chemistry and materials science. Its unique structure and reactivity make it an essential building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.

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